3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is a compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound is classified as a pyrimidine derivative, which is notable for its biological activity and utility in medicinal chemistry.
3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds that play significant roles in biochemistry, particularly in the structure of nucleic acids.
The synthesis of 3-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid involves several key steps:
The synthetic route may require optimization for yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance scalability .
The molecular formula of 3-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is with a molecular weight of 228.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O3S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid |
| InChI Key | Not provided |
| Canonical SMILES | CC(C(=O)O)C1=C(N=C(NC1=O)S)C(=O)O |
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science .
The mechanism of action involves interaction with specific molecular targets within biological systems:
Research indicates that compounds similar to 3-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid exhibit potential therapeutic effects against various diseases by targeting key biological pathways .
The compound exhibits typical properties associated with organic acids:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in polar solvents |
| pH | Acidic nature due to carboxylic group |
These properties influence its behavior in biochemical applications.
3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid has several notable applications:
This compound represents a significant area of interest within pharmaceutical and biochemical research due to its diverse applications and potential benefits in health sciences.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: